N-benzyl-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2,2,2-trifluoroacetamide
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Overview
Description
N-benzyl-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2,2,2-trifluoroacetamide, also known as BTF, is a synthetic compound that has been widely used in scientific research. BTF is a member of the anthracene family and has a unique molecular structure that makes it a valuable tool for studying various biological processes.
Mechanism of Action
The mechanism of action of N-benzyl-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2,2,2-trifluoroacetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in the regulation of cell growth and proliferation. Additionally, this compound has been shown to modulate the activity of calcium channels, which are important for neuronal function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, which is a form of programmed cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are key steps in the metastatic process. In neuronal cells, this compound has been shown to modulate calcium signaling, which is important for synaptic transmission and plasticity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-benzyl-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2,2,2-trifluoroacetamide in lab experiments is its specificity. This compound has been shown to selectively inhibit the activity of certain enzymes and signaling pathways, making it a valuable tool for studying specific biological processes. Additionally, this compound has been shown to have low toxicity in vitro, which makes it a safer alternative to other compounds that may be more toxic. However, one limitation of using this compound in lab experiments is its solubility. This compound is not very soluble in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are many potential future directions for research involving N-benzyl-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2,2,2-trifluoroacetamide. One area of interest is the development of this compound-based therapies for cancer and neurodegenerative diseases. Additionally, this compound could be used to study the role of calcium signaling in other biological processes, such as muscle contraction and immune function. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Synthesis Methods
N-benzyl-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2,2,2-trifluoroacetamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 9,10-anthraquinone with benzylamine and trifluoroacetic anhydride. The reaction is typically carried out under reflux conditions and yields this compound as a yellow solid.
Scientific Research Applications
N-benzyl-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2,2,2-trifluoroacetamide has been used in a wide range of scientific research applications, including but not limited to, cancer research, neurobiology, and drug discovery. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, this compound has been used to study the role of calcium signaling in neuronal function and has been shown to have potential as a treatment for neurodegenerative diseases.
properties
IUPAC Name |
N-benzyl-N-(9,10-dioxoanthracen-1-yl)-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F3NO3/c24-23(25,26)22(30)27(13-14-7-2-1-3-8-14)18-12-6-11-17-19(18)21(29)16-10-5-4-9-15(16)20(17)28/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVICTAHTOCZCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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